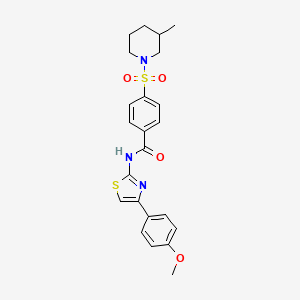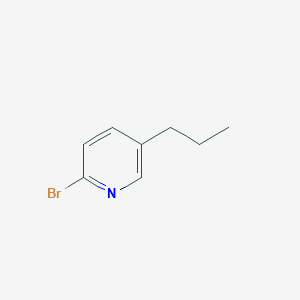![molecular formula C14H18N2O4S B2678143 5-{[2-(Diethylamino)-1,3-thiazol-5-yl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 477854-98-1](/img/structure/B2678143.png)
5-{[2-(Diethylamino)-1,3-thiazol-5-yl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that features a distinctive combination of a thiazole ring with a dioxane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This compound can be synthesized via several pathways. One notable approach involves the condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione with 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde under controlled conditions. Typically, the reaction is carried out in a solvent such as ethanol or methanol, with a mild base like triethylamine to facilitate the condensation process.
Industrial Production Methods
Industrial synthesis often scales up the laboratory methods with optimizations for yield and efficiency. This involves using high-purity reagents and automated synthesis reactors to maintain consistency. The process is carefully monitored to control temperature, pH, and reactant concentrations to ensure optimal production.
Analyse Des Réactions Chimiques
Types of Reactions
This compound is amenable to various chemical transformations, including:
Oxidation: : Introduction of oxidizing agents like hydrogen peroxide or potassium permanganate can oxidize the thiazole ring.
Reduction: : The compound can undergo reduction reactions using agents such as sodium borohydride.
Substitution: : Nucleophilic substitution reactions are common, particularly at the diethylamino group.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidation: : Hydrogen peroxide, potassium permanganate
Reduction: : Sodium borohydride, lithium aluminum hydride
Substitution: : Nucleophiles such as alkyl halides, acyl chlorides
Major Products Formed
The major products vary depending on the type of reaction:
Oxidation: : Products include thiazole N-oxides
Reduction: : Reduced thiazole derivatives
Substitution: : Substituted thiazole compounds
Applications De Recherche Scientifique
This compound finds usage across multiple domains:
Chemistry: : As a building block in organic synthesis for creating complex molecular architectures.
Biology: : Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: : Explored for pharmaceutical applications, particularly in drug design and development.
Industry: : Used in the development of advanced materials with specific chemical properties.
Mécanisme D'action
The compound's effects are mediated through its ability to interact with molecular targets, primarily involving interactions with specific enzymes and receptors. The thiazole ring plays a crucial role in binding, while the dioxane moiety influences the compound's overall stability and solubility. These interactions can modulate biological pathways, leading to varied physiological effects.
Comparaison Avec Des Composés Similaires
When compared to structurally related compounds, this molecule showcases unique characteristics:
Structural Uniqueness: : The integration of the thiazole and dioxane structures confers distinct reactivity patterns.
Functional Properties: : Enhanced stability and specific binding affinity distinguish it from analogs such as simple thiazoles or dioxanes.
List of Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione
2-(Diethylamino)-1,3-thiazole-5-carbaldehyde
Thiazole derivatives with varied substituents
There you have it: an in-depth look into "5-{[2-(Diethylamino)-1,3-thiazol-5-yl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione". Let’s keep the conversation going. What’s next on your mind?
Propriétés
IUPAC Name |
5-[[2-(diethylamino)-1,3-thiazol-5-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-5-16(6-2)13-15-8-9(21-13)7-10-11(17)19-14(3,4)20-12(10)18/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHANGSJHUGSNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(S1)C=C2C(=O)OC(OC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(2,5-Dimethylphenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2678060.png)
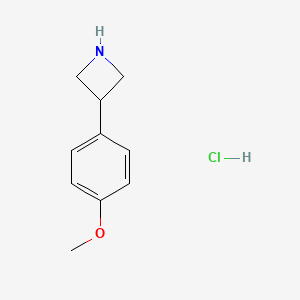

![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B2678067.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-3-(phenylsulfanyl)propanamide](/img/structure/B2678068.png)
![1-[4-[4-(1-Propan-2-yltriazol-4-yl)-2,3,6,7-tetrahydroazepine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2678069.png)
![2-Chloro-N-[1-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]cycloheptyl]acetamide](/img/structure/B2678070.png)
![(4-Propyl-1,2,3-thiadiazol-5-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2678074.png)
![Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2678075.png)
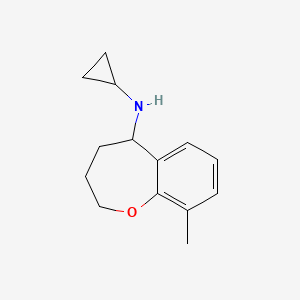
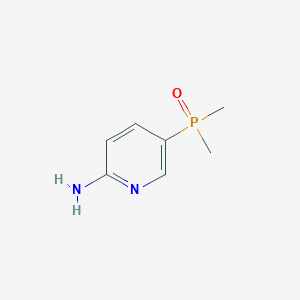
![2-(4-methoxyphenyl)-3-[2-(trifluoromethyl)benzoyl]-1,3-thiazolidine](/img/structure/B2678078.png)
